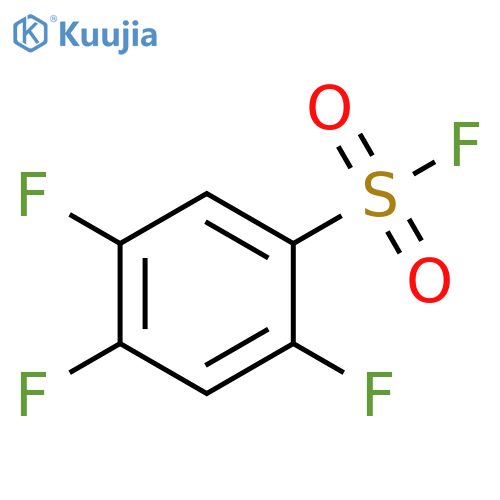

Cas no 1373233-38-5 (2,4,5-trifluorobenzene-1-sulfonyl fluoride)

2,4,5-trifluorobenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonyl fluoride, 2,4,5-trifluoro-

- 2,4,5-trifluorobenzene-1-sulfonyl fluoride

-

- MDL: MFCD22192513

- インチ: 1S/C6H2F4O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H

- InChIKey: JNDCJRYYIUUKKY-UHFFFAOYSA-N

- ほほえんだ: C1(S(F)(=O)=O)=CC(F)=C(F)C=C1F

2,4,5-trifluorobenzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-224398-1g |

2,4,5-trifluorobenzene-1-sulfonyl fluoride |

1373233-38-5 | 1g |

$428.0 | 2023-09-15 | ||

| Enamine | EN300-224398-5g |

2,4,5-trifluorobenzene-1-sulfonyl fluoride |

1373233-38-5 | 5g |

$1240.0 | 2023-09-15 | ||

| Enamine | EN300-224398-2.5g |

2,4,5-trifluorobenzene-1-sulfonyl fluoride |

1373233-38-5 | 95% | 2.5g |

$838.0 | 2024-06-20 | |

| Enamine | EN300-224398-1.0g |

2,4,5-trifluorobenzene-1-sulfonyl fluoride |

1373233-38-5 | 95% | 1.0g |

$428.0 | 2024-06-20 | |

| Enamine | EN300-224398-10.0g |

2,4,5-trifluorobenzene-1-sulfonyl fluoride |

1373233-38-5 | 95% | 10.0g |

$1839.0 | 2024-06-20 | |

| Enamine | EN300-224398-0.25g |

2,4,5-trifluorobenzene-1-sulfonyl fluoride |

1373233-38-5 | 95% | 0.25g |

$393.0 | 2024-06-20 | |

| Enamine | EN300-224398-0.5g |

2,4,5-trifluorobenzene-1-sulfonyl fluoride |

1373233-38-5 | 95% | 0.5g |

$410.0 | 2024-06-20 | |

| Enamine | EN300-224398-0.05g |

2,4,5-trifluorobenzene-1-sulfonyl fluoride |

1373233-38-5 | 95% | 0.05g |

$359.0 | 2024-06-20 | |

| Enamine | EN300-224398-0.1g |

2,4,5-trifluorobenzene-1-sulfonyl fluoride |

1373233-38-5 | 95% | 0.1g |

$376.0 | 2024-06-20 | |

| Enamine | EN300-224398-5.0g |

2,4,5-trifluorobenzene-1-sulfonyl fluoride |

1373233-38-5 | 95% | 5.0g |

$1240.0 | 2024-06-20 |

2,4,5-trifluorobenzene-1-sulfonyl fluoride 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

2,4,5-trifluorobenzene-1-sulfonyl fluorideに関する追加情報

1373233-38-5および2,4,5-トリフルオロベンゼン-1-スルホニルフルオリドに関する最新研究動向

近年、化学生物医薬品分野において、CAS番号1373233-38-5および2,4,5-トリフルオロベンゼン-1-スルホニ���フルオリド(以下、2,4,5-TFBSF)に関する研究が注目を集めています。本化合物は、有機合成化学や医薬品開発における重要な中間体としての役割が期待されており、特にプロテアーゼ阻害剤や共有結合性阻害剤の開発において重要な位置を占めています。

2023年に発表された最新の研究によれば、2,4,5-TFBSFはその特異的な反応性から、標的タンパク質との選択的な共有結合形成に優れた特性を示すことが明らかになりました。この特性は、従来の非共有結合型阻害剤に比べて高い親和性と特異性を実現する可能性を秘めており、難治性疾患に対する新規治療薬開発の有望な候補として期待されています。

特に注目すべきは、1373233-38-5に関連する一連の研究で、この化合物を出発物質とした新規スルホニルフルオリド誘導体の合成が報告されています。これらの誘導体は、がん関連キナーゼや炎症性サイトカイン産生に関与する酵素に対して選択的な阻害活性を示すことが確認されており、分子標的治療薬としての応用が検討されています。

最近の創薬研究では、2,4,5-TFBSFを活用した新しい薬剤デザイン戦略が提案されています。この戦略では、スルホニルフルオリド基を「共有結合性ウォーヘッド」として利用し、標的タンパク質の活性部位にある特定のアミノ酸残基(主にセリン、スレオニン、チロシンなど)と選択的に反応させることで、従来の可逆的阻害剤では達成困難な高い阻害効果を実現しています。

安全性評価に関する研究では、2,4,5-TFBSFの代謝安定性と細胞毒性が詳細に調査されています。最新のデータによると、適切な構造修飾を行うことで、この化合物系列は良好な薬物動態特性を示すことが確認されており、in vivoでの有効性評価段階に進んでいるいくつかの誘導体も報告されています。

今後の展望として、1373233-38-5および2,4,5-TFBSFを基盤とした新規化合物ライブラリーの構築とハイスループットスクリーニングが期待されています。特に、AIを活用したin silicoスクリーニングと組み合わせることで、より効率的なリード化合物の最適化が可能になると考えられます。さらに、これらの化合物を利用したPROTAC(プロテオリシスターゲティングキメラ)技術への応用も注目される研究分野です。

総括すると、1373233-38-5および2,4,5-トリフルオロベンゼン-1-スルホニルフルオリドを中心とした研究は、共有結合性阻害剤開発の新たなパラダイムを提供する可能性を秘めており、今後の創薬研究における重要なツールとしての発展が期待されます。特に、難治性疾患に対する次世代治療薬開発において、これらの化合物が果たす役割はますます大きくなると予想されます。

1373233-38-5 (2,4,5-trifluorobenzene-1-sulfonyl fluoride) 関連製品

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)